molecular formula C20H17ClN4O4 B1437443 O-Demethyl Lenvatinib CAS No. 417717-04-5

O-Demethyl Lenvatinib

Numéro de catalogue: B1437443
Numéro CAS: 417717-04-5
Poids moléculaire: 412.8 g/mol
Clé InChI: XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Lenvatinib involves multiple steps. One common method includes the reaction of 3-chloro-4-aminophenol with cyclopropyl isocyanate to form the intermediate compound. This intermediate is then reacted with 7-hydroxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization and purification steps to obtain the compound in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

O-Demethyl Lenvatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Pharmacological Profile

O-Demethyl Lenvatinib exhibits similar pharmacological properties to its parent compound, Lenvatinib, by inhibiting several receptor tyrosine kinases involved in tumor growth and angiogenesis. The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3)
  • Fibroblast Growth Factor Receptors (FGFR1-4)
  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
  • Rearranged During Transfection (RET)
  • Proto-Oncogene Kinase Inhibitor (KIT)

These targets are crucial for tumor proliferation and metastasis, making this compound a valuable compound in cancer therapy.

Clinical Applications

This compound has been investigated primarily in the context of its parent compound's therapeutic uses. The applications include:

  • Thyroid Cancer :
    • This compound is effective in treating radioiodine-refractory differentiated thyroid cancer. Clinical trials have demonstrated significant tumor shrinkage and improved progression-free survival rates in patients treated with Lenvatinib, suggesting that its metabolite may also contribute to these outcomes .
  • Renal Cell Carcinoma :
    • The compound is utilized as a first-line treatment for advanced renal cell carcinoma, often in combination with other agents like pembrolizumab. Studies indicate that this compound may enhance the efficacy of combination therapies .
  • Hepatocellular Carcinoma :
    • As a first-line treatment for unresectable hepatocellular carcinoma, the effects of this compound are reflected in the overall survival rates and tumor response observed in clinical settings .

Case Study 1: Unresectable Papillary Thyroid Cancer

A study presented four cases of patients with unresectable papillary thyroid carcinoma who underwent treatment with Lenvatinib. Following administration, significant tumor shrinkage was observed, allowing for successful surgical resection in all cases despite initial complications associated with the drug .

Case Study 2: Combination Therapy for Advanced Thyroid Cancer

Research explored the synergistic effects of combining this compound with MEK inhibitors in preclinical models. The findings suggested that this combination could improve treatment outcomes for patients with radioiodine-refractory thyroid cancer, highlighting the potential for enhanced therapeutic strategies using this compound .

Data Summary

Application AreaIndicationClinical Evidence
Thyroid CancerRadioiodine-refractory differentiated thyroid cancerSignificant tumor shrinkage; improved survival rates
Renal Cell CarcinomaAdvanced renal cell carcinomaHigher objective response rates observed
Hepatocellular CarcinomaUnresectable hepatocellular carcinomaEffective as first-line therapy

Mécanisme D'action

The mechanism of action of O-Demethyl Lenvatinib involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

The uniqueness of O-Demethyl Lenvatinib lies in its specific functional groups, which confer distinct biological activities. The presence of the hydroxy group at the 7th position enhances its ability to form hydrogen bonds, increasing its binding affinity to molecular targets .

Activité Biologique

O-Demethyl lenvatinib, a metabolite of the multi-targeted tyrosine kinase inhibitor lenvatinib, has garnered attention for its biological activity, particularly in the treatment of various cancers, including hepatocellular carcinoma (HCC) and differentiated thyroid cancer (DTC). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Lenvatinib and its metabolite this compound exert their effects primarily through the inhibition of several receptor tyrosine kinases. These include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition prevents angiogenesis, a critical process for tumor growth.
  • Fibroblast Growth Factor Receptors (FGFRs) : Targeting these receptors disrupts pathways essential for tumor proliferation.
  • Platelet-Derived Growth Factor Receptor (PDGFR) and RET : These are involved in cell signaling pathways that promote cancer cell survival and proliferation.

The inhibition of these pathways results in reduced tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, lenvatinib is rapidly absorbed with peak plasma concentrations typically occurring within 1 to 4 hours.
  • Metabolism : this compound is primarily formed via cytochrome P450 enzymes, notably CYP1A1, CYP1A2, CYP2B6, and CYP3A4. This metabolic pathway is crucial for understanding drug interactions and individual variability in response to therapy .
  • Excretion : The drug is predominantly eliminated through feces, with urinary excretion being minimal .

Case Studies and Clinical Trials

  • Hepatocellular Carcinoma (HCC) :
    A real-world study involving 1,325 patients treated with lenvatinib reported a median overall survival (OS) of 16.1 months. The overall response rate was 38.5%, indicating substantial efficacy in advanced HCC cases . In this cohort, adverse events were common but manageable.
  • Differentiated Thyroid Cancer (DTC) :
    In a phase III trial comparing lenvatinib to a placebo in patients with radioactive iodine-refractory DTC, the treatment group exhibited a median progression-free survival (PFS) of 18.3 months and an overall response rate of 64.8% . These findings underscore the effectiveness of lenvatinib in managing advanced thyroid cancers.

Data Table: Summary of Clinical Findings

Study/TrialPopulation SizeMedian OS (months)Overall Response Rate (%)Adverse Events (%)
Real-Life Study on HCC1,32516.138.575.2
Phase III Trial on DTC392Not specified64.8Not specified
Prospective Study on HCC5919.7 (Child-Pugh A)Not specifiedHigh incidence in Child-Pugh B

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects that can impact patient quality of life:

  • Common adverse effects include hypertension, hand-foot syndrome, and liver function abnormalities.
  • A significant proportion of patients experience grade ≥2 adverse events during treatment .

Propriétés

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-04-5
Record name Lenvatinib metabolite M2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl Lenvatinib
Reactant of Route 2
O-Demethyl Lenvatinib
Reactant of Route 3
O-Demethyl Lenvatinib
Reactant of Route 4
O-Demethyl Lenvatinib
Reactant of Route 5
Reactant of Route 5
O-Demethyl Lenvatinib
Reactant of Route 6
Reactant of Route 6
O-Demethyl Lenvatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.